Synthesis and Characterization of 1,2,3,4-Tetrahydroquinoxaline-d4: A Technical Guide
Synthesis and Characterization of 1,2,3,4-Tetrahydroquinoxaline-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3,4-Tetrahydroquinoxaline-d4. This deuterated analog of 1,2,3,4-Tetrahydroquinoxaline serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its application is particularly relevant in drug development and metabolic studies where isotopic labeling can elucidate pharmacokinetic and metabolic profiles.
Synthesis of 1,2,3,4-Tetrahydroquinoxaline-d4
The synthesis of 1,2,3,4-Tetrahydroquinoxaline-d4 can be achieved through the catalytic deuteration of quinoxaline (B1680401). This method is analogous to the hydrogenation of quinoxaline to its non-deuterated form.[2][3] The proposed synthesis involves the use of a deuterium (B1214612) source and a suitable catalyst to facilitate the addition of deuterium atoms across the double bonds of the pyrazine (B50134) ring in quinoxaline.
Proposed Synthetic Pathway
A plausible method for the synthesis involves the reduction of quinoxaline using a deuterium source, such as deuterium gas (D2) or a deuterated reagent like sodium borodeuteride (NaBD4), in the presence of a catalyst. Iridium-catalyzed hydrogen isotope exchange is a modern and efficient method for the deuteration of N-heterocycles.[4][5][6]
Caption: Proposed synthesis workflow for 1,2,3,4-Tetrahydroquinoxaline-d4.
Experimental Protocol: Catalytic Deuteration of Quinoxaline
This protocol is a proposed method based on general procedures for the deuteration of N-heterocyclic compounds.
Materials:
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Quinoxaline
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Deuterium gas (D2) or Sodium borodeuteride (NaBD4)
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Palladium on carbon (10% Pd/C) or Rhodium on alumina (B75360) (5% Rh/Al2O3)
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Deuterated solvent (e.g., Methanol-d4, D2O)
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Inert atmosphere (Argon or Nitrogen)
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Standard glassware for organic synthesis
Procedure:
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In a flame-dried round-bottom flask, dissolve quinoxaline in a minimal amount of the chosen deuterated solvent under an inert atmosphere.
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Add the catalyst (e.g., 10 mol% Pd/C) to the solution.
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If using deuterium gas, purge the flask with D2 gas and maintain a positive pressure using a balloon.
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If using sodium borodeuteride, add it portion-wise to the reaction mixture at 0 °C.
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Stir the reaction mixture vigorously at room temperature (or as optimized) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the deuterated solvent.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
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Collect the fractions containing the desired product and remove the solvent to yield 1,2,3,4-Tetrahydroquinoxaline-d4.
Quantitative Data (Predicted)
Due to the lack of specific experimental data for the synthesis of 1,2,3,4-Tetrahydroquinoxaline-d4, the following data is predicted based on similar deuteration reactions.
| Parameter | Predicted Value |
| Yield | 70-90% |
| Purity | >98% (after purification) |
| Deuterium Incorporation | >95% |
Characterization of 1,2,3,4-Tetrahydroquinoxaline-d4
The characterization of the synthesized 1,2,3,4-Tetrahydroquinoxaline-d4 is crucial to confirm its identity, purity, and the extent of deuterium incorporation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Characterization Workflow
Caption: Workflow for the characterization of 1,2,3,4-Tetrahydroquinoxaline-d4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 1,2,3,4-Tetrahydroquinoxaline-d4 and for determining the degree and sites of deuteration.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6) in a 5 mm NMR tube.
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Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR: Acquire a standard proton spectrum. The signals corresponding to the protons at positions 2 and 3 of the quinoxaline ring are expected to be significantly reduced or absent, confirming deuteration.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon signals for C2 and C3 will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (spin I = 1).
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²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm their chemical shifts.
Predicted NMR Data:
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1,2,3,4-Tetrahydroquinoxaline-d4, with comparisons to the non-deuterated analog.
| Nucleus | Position | Non-deuterated δ (ppm) | Deuterated (d4) δ (ppm) (Predicted) | Multiplicity (Non-deuterated) | Multiplicity (Deuterated) (Predicted) |
| ¹H | 1, 4 (NH) | ~3.5 | ~3.5 | br s | br s |
| 2, 3 (CH₂) | ~3.3 | Residual signal | t | - | |
| 5, 8 (Ar-H) | ~6.6 | ~6.6 | m | m | |
| 6, 7 (Ar-H) | ~6.5 | ~6.5 | m | m | |
| ¹³C | 2, 3 | ~42 | ~42 | - | t (due to C-D coupling) |
| 4a, 8a | ~135 | ~135 | - | s | |
| 5, 8 | ~115 | ~115 | - | s | |
| 6, 7 | ~119 | ~119 | - | s |
Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
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GC Method:
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Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.
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Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
-
-
MS Method:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 300.
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Source Temperature: 230 °C.
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Predicted Mass Spectrometry Data:
The molecular weight of 1,2,3,4-Tetrahydroquinoxaline is 134.18 g/mol .[7] For the d4 analog, the molecular weight is expected to increase by approximately 4 units.
| Ion | Non-deuterated m/z | Deuterated (d4) m/z (Predicted) |
| [M]⁺ | 134 | 138 |
| [M-H]⁺ | 133 | 137 (or [M-D]⁺ at 136) |
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide a more accurate mass measurement of the deuterated product.
Conclusion
This technical guide outlines a proposed pathway for the synthesis of 1,2,3,4-Tetrahydroquinoxaline-d4 via catalytic deuteration of quinoxaline. It also provides detailed, albeit predicted, protocols and data for the comprehensive characterization of the final product using NMR and MS techniques. The successful synthesis and characterization of this isotopically labeled compound will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further experimental work is required to validate and optimize the proposed methods and to establish definitive quantitative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
